2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to mimic properties of dna bases , suggesting that they may interact with DNA or proteins that bind to DNA.
Mode of Action
Benzimidazoles are known to interact with their targets by mimicking the properties of dna bases . This interaction can lead to changes in the structure or function of the target, which can affect cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Result of Action
The broad spectrum of biological activities associated with benzimidazole derivatives suggests that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the iodine-catalyzed synthesis via one-pot three-component condensations . This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.
Pyrrolopyrazines: These compounds have similar synthetic routes and biological activities.
Uniqueness
2-(2-methoxyethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of A2A adenosine receptors .
Properties
IUPAC Name |
2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-18-7-6-16-4-5-17-12-3-2-10(14)8-11(12)15-13(17)9-16/h2-3,8H,4-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHBWSWKKULFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN2C(=NC3=C2C=CC(=C3)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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